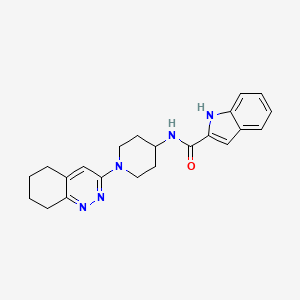

4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

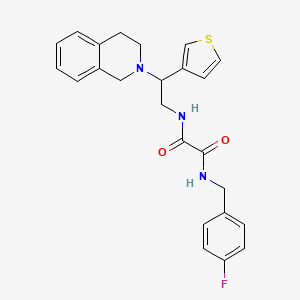

“4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid” is a chemical compound that is a derivative of pyrazole . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 4-Iodopyrazole, a related compound, is a valuable intermediate for the synthesis of biologically active compounds. It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Molecular Structure Analysis

The molecular structure of “4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid” is likely similar to that of 5-Phenyl-1H-pyrazole-3-carboxylic acid, which has a molecular formula of CHNO, an average mass of 188.183 Da, and a monoisotopic mass of 188.058578 Da .Chemical Reactions Analysis

Pyrazole derivatives, including “4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid”, can participate in various chemical reactions. For instance, they can undergo [3 + 2] cycloaddition reactions with terminal alkynes to form new pyrazoles . They can also participate in one-pot condensations with ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates .科学的研究の応用

Organic Synthesis and Structural Investigations

Pyrazole derivatives, including those related to 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid, have been the focus of structural and spectral investigations. For instance, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have combined experimental and theoretical approaches to understand its properties. This research provided insights into the molecule's crystal structure, spectral characteristics, and theoretical aspects like density functional theory (DFT) analysis, emphasizing the importance of pyrazole derivatives in understanding molecular behavior and design (S. Viveka et al., 2016).

Catalysis and Chemical Reactions

Pyrazole compounds have been explored for their role in catalysis and facilitating chemical reactions. Research on phenylboronic acid, for instance, highlights its efficiency as a catalyst in synthesizing tetrahydrobenzo[b]pyrans, demonstrating the potential of pyrazole-related chemistry in enhancing reaction yields and environmental sustainability (Sara Nemouchi et al., 2012).

Pharmacological Applications

While specific information on the pharmacological applications of 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid was not found, studies on closely related pyrazole derivatives have shown potential in drug development. For instance, novel pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating the therapeutic potential of pyrazole compounds (A. Rahmouni et al., 2016).

Material Science and Corrosion Inhibition

Pyrazoline derivatives have been explored for their application in material science, particularly in corrosion inhibition. A study on the corrosion inhibition of N80 steel by pyrazol derivatives in a simulated acidizing environment demonstrated the effectiveness of these compounds in protecting steel, highlighting their potential utility in industrial applications (Ambrish Singh et al., 2020).

将来の方向性

The future directions for “4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid” could involve its use in the synthesis of novel bioactive compounds. Pyrazole derivatives are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, “4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid” could potentially be used in the development of new pharmaceuticals or agrochemicals.

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid may also interact with various biological targets.

Mode of Action

It is known that similar compounds can undergo reactions at the benzylic position , which could potentially influence their interaction with biological targets.

Biochemical Pathways

Similar compounds have been found to participate in cascade reactions , suggesting that 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid may also be involved in complex biochemical pathways.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid may also have diverse biological effects.

特性

IUPAC Name |

4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O2/c11-7-8(6-4-2-1-3-5-6)12-13-9(7)10(14)15/h1-5H,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYUIHAOMUJBLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

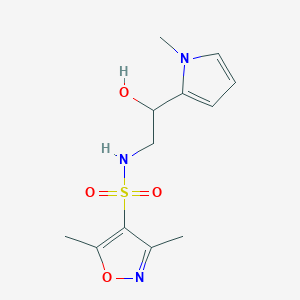

![(E)-methyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702554.png)

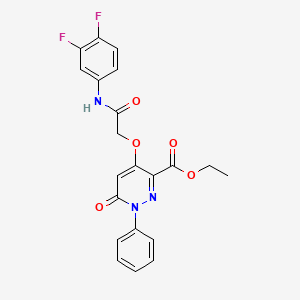

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2702560.png)

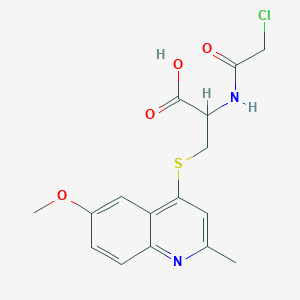

![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride](/img/structure/B2702562.png)

![1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyrimidin-2-yl)-1,4-diazepane](/img/structure/B2702567.png)

![2-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2702570.png)

![3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2702572.png)

![8-ethoxy-5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2702574.png)